![molecular formula C10H14N2O4S B14178259 N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine CAS No. 851680-14-3](/img/structure/B14178259.png)
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methanesulfonyl group attached to the amino group of the phenyl ring, which is further connected to a glycine moiety
Métodos De Preparación
Industrial Production Methods
In an industrial setting, the production of N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The purification of the final compound is typically achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative .
Aplicaciones Científicas De Investigación
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The glycine moiety may also play a role in binding to specific receptors or transporters, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenylglycine: An amino acid derivative with a phenyl group attached to the glycine moiety.
N-(4-Methanesulfonyl)phenylglycine: Similar structure but lacks the amino group on the phenyl ring.
N-(4-{[(Methanesulfonyl)amino]phenyl}glycine): Similar structure but with different substituents on the phenyl ring.
Uniqueness
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine is unique due to the presence of both the methanesulfonyl group and the glycine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
851680-14-3 |
|---|---|
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
2-[4-(methanesulfonamidomethyl)anilino]acetic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-17(15,16)12-6-8-2-4-9(5-3-8)11-7-10(13)14/h2-5,11-12H,6-7H2,1H3,(H,13,14) |
Clave InChI |
HMJFTVWVDNPATB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCC1=CC=C(C=C1)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



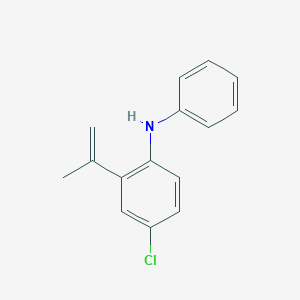
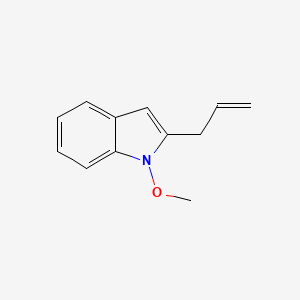
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
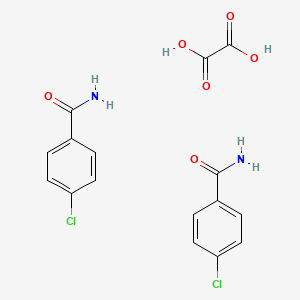
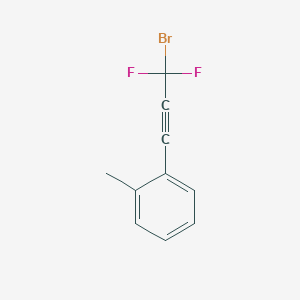
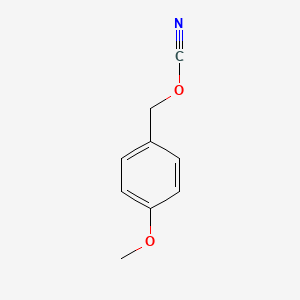
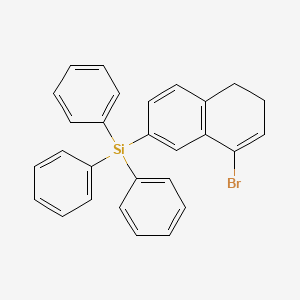


![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
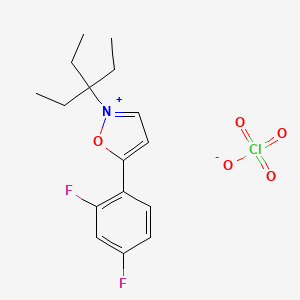
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
